molecular formula C49H58O18 B12069689 Vineomycin B2

Vineomycin B2

Cat. No.: B12069689
M. Wt: 935.0 g/mol
InChI Key: NIXHEPPGVVKFMQ-JGKBENRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Vineomycin B2 is a natural product isolated from the actinomycete strain OS-4742T. It belongs to the vineomycin family, which includes several related compounds (Vineomycin A1, A2, and B1).
  • These compounds exhibit potent antimicrobial activity against Gram-positive bacteria and also demonstrate anti-tumor effects against the Sarcoma 180 solid tumor in mice.
  • Notably, Vineomycin A1 (P-1894B) also inhibits collagen prolyl hydroxylase.
  • Preparation Methods

    • Vineomycin B2 can be synthesized through total synthesis. Several research groups have reported its total synthesis, with the first one by Danishefsky et al.
    • Unfortunately, specific industrial production methods are not widely documented.
  • Chemical Reactions Analysis

    • Vineomycin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific transformation.
    • Major products formed from these reactions include derivatives of the vineomycin core structure.
  • Scientific Research Applications

    • Vineomycin B2 has diverse applications in scientific research:

        Chemistry: It serves as a valuable synthetic target due to its complex structure.

        Biology: Researchers study its interactions with biological macromolecules and its potential as an anti-infective agent.

        Medicine: Investigations focus on its anti-tumor properties and potential therapeutic applications.

        Industry: Although industrial production methods are limited, its unique structure may inspire new drug development.

  • Mechanism of Action

    • Vineomycin B2’s mechanism of action involves binding to specific molecular targets. detailed information on these targets and pathways remains an active area of research.
  • Comparison with Similar Compounds

    • Vineomycin B2 shares structural similarities with other vineomycins (A1, A2, and B1).
    • Its uniqueness lies in specific modifications or variations within the core structure.
    • Similar compounds include other natural products with anthraquinone chromophores.

    Properties

    Molecular Formula

    C49H58O18

    Molecular Weight

    935.0 g/mol

    IUPAC Name

    (3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2R,5R,6R)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid

    InChI

    InChI=1S/C49H58O18/c1-22-31(50)11-15-38(60-22)64-34-13-17-40(62-24(34)3)66-48-26(5)59-36(19-33(48)52)28-9-10-30-43(45(28)56)47(58)29-8-7-27(44(55)42(29)46(30)57)20-49(6,21-37(53)54)67-41-18-14-35(25(4)63-41)65-39-16-12-32(51)23(2)61-39/h7-12,15-16,22-26,33-36,38-41,48,52,55-56H,13-14,17-21H2,1-6H3,(H,53,54)/t22-,23-,24+,25-,26+,33+,34+,35-,36+,38-,39-,40+,41-,48+,49+/m0/s1

    InChI Key

    NIXHEPPGVVKFMQ-JGKBENRTSA-N

    Isomeric SMILES

    C[C@@H]1[C@@H](CC[C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C[C@](C)(CC(=O)O)O[C@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7C=CC(=O)[C@@H](O7)C)O)C)O[C@H]8C=CC(=O)[C@@H](O8)C

    Canonical SMILES

    CC1C(CCC(O1)OC2C(OC(CC2O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)CC(C)(CC(=O)O)OC6CCC(C(O6)C)OC7C=CC(=O)C(O7)C)O)C)OC8C=CC(=O)C(O8)C

    Origin of Product

    United States

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